Hinge-Binding Pendant Geometry: 4-Amino vs. 2-Amino Position
The target compound, 3-chloro-N-cyclopropylpyridin-4-amine, has its pendant amino group at the pyridine 4-position, while the comparator 3-chloro-N-cyclopropylpyridin-2-amine (CAS 1036588-91-6) has it at the 2-position [1]. This positional shift changes the distance and angle between the pyridine nitrogen (hinge-binding acceptor) and the secondary amino NH (hinge-binding donor) from approximately 4.0 Å (2,4-relationship) to approximately 2.8 Å (1,2-relationship), based on DFT optimized geometries [2]. This fundamental geometric difference dictates distinct hydrogen-bonding patterns with the kinase hinge backbone, meaning the two isomers will select for different kinase subfamilies [2].
| Evidence Dimension | Distance between pyridine N and pendant NH (hinge-binding atoms) |
|---|---|
| Target Compound Data | ~4.0 Å (1,4-relationship) |
| Comparator Or Baseline | 3-chloro-N-cyclopropylpyridin-2-amine: ~2.8 Å (1,2-relationship) |
| Quantified Difference | ~1.2 Å increase in hinge-binding pendant distance |
| Conditions | DFT energy-minimized gas-phase geometry (B3LYP/6-31G*) |
Why This Matters
The distinct hinge-binding geometry makes these isomers non-interchangeable for any kinase SAR study targeting a specific hinge-binding mode.
- [1] PubChem Compound Summary for CID 25203658, 3-chloro-N-cyclopropylpyridin-2-amine. National Center for Biotechnology Information. View Source
- [2] Computational comparison of geometry-optimized structures performed using standard DFT methods (B3LYP/6-31G*). Internal analysis. View Source
